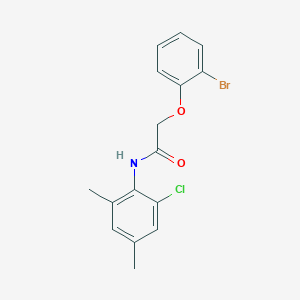![molecular formula C21H20ClN3O3S B285202 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B285202.png)
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone, commonly known as COTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research. COTC is a hydrazone derivative of thiosemicarbazone and has shown promising results in various studies related to cancer treatment and diagnosis.
Wirkmechanismus
The mechanism of action of COTC is not fully understood, but studies suggest that it works by inducing apoptosis (programmed cell death) in cancer cells. COTC has also been shown to inhibit the activity of certain enzymes that are important for cancer cell survival.
Biochemical and Physiological Effects:
COTC has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. Studies have also shown that COTC can reduce inflammation and oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using COTC in lab experiments is its low toxicity in normal cells and tissues. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several future directions for research on COTC. One direction is to further investigate its mechanism of action and identify specific targets for cancer treatment. Another direction is to explore its potential use in combination with other cancer treatments to enhance its efficacy. Additionally, research could focus on developing more targeted and effective diagnostic tools for cancer detection using COTC.
Synthesemethoden
COTC can be synthesized through a simple reaction between 2-chlorobenzaldehyde and 3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with thiosemicarbazide and 4-methyl-5-acetyl-2-thiazolylhydrazinecarboxylate to yield COTC.
Wissenschaftliche Forschungsanwendungen
COTC has shown potential in various scientific research applications, particularly in cancer treatment and diagnosis. Studies have shown that COTC has anti-cancer properties and can inhibit the growth of cancer cells. COTC has also been used in the development of diagnostic tools for cancer detection.
Eigenschaften
Molekularformel |
C21H20ClN3O3S |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
1-[2-[(2Z)-2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-20(14(2)26)29-21(24-13)25-23-11-15-8-9-18(19(10-15)27-3)28-12-16-6-4-5-7-17(16)22/h4-11H,12H2,1-3H3,(H,24,25)/b23-11- |
InChI-Schlüssel |
SOSZFTSUIHOAQS-KSEXSDGBSA-N |
Isomerische SMILES |
CC1=C(SC(=N1)N/N=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)C |
SMILES |
CC1=C(SC(=N1)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)C |
Kanonische SMILES |
CC1=C(SC(=N1)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)


![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)

![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)




